molecular formula C10H12O2S B1603129 3-(4-methoxyphenyl)propanethioic S-acid CAS No. 34722-37-7

3-(4-methoxyphenyl)propanethioic S-acid

Cat. No. B1603129
CAS RN: 34722-37-7
M. Wt: 196.27 g/mol
InChI Key: XZHNPZMSWKUCIS-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)propanethioic S-acid, also known as MPA, is a synthetic compound1. It has received attention due to its diverse range of potential applications in various fields of research and industry1.



Synthesis Analysis

The synthesis of 3-(4-methoxyphenyl)propanethioic S-acid is not explicitly mentioned in the available resources. However, related compounds such as 3-(4-Hydroxy-3-methoxyphenyl)propionic acid have been used to inhibit prostaglandin E (2) production2.



Molecular Structure Analysis

The molecular structure of 3-(4-methoxyphenyl)propanethioic S-acid is not explicitly provided in the available resources. However, the molecular formula is C10H12O2S1, and the molecular weight is 196.27 g/mol1.



Chemical Reactions Analysis

Specific chemical reactions involving 3-(4-methoxyphenyl)propanethioic S-acid are not detailed in the available resources. However, a related compound, 3-(4-Hydroxy-3-methoxyphenyl)propionic acid, has been shown to contribute to improved hepatic lipid metabolism via GPR413.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-methoxyphenyl)propanethioic S-acid are not explicitly provided in the available resources. However, the molecular formula is C10H12O2S1, and the molecular weight is 196.27 g/mol1.


Safety And Hazards

The safety and hazards of 3-(4-methoxyphenyl)propanethioic S-acid are not explicitly mentioned in the available resources.


Future Directions

The future directions for 3-(4-methoxyphenyl)propanethioic S-acid are not explicitly mentioned in the available resources. However, it has received attention due to its diverse range of potential applications in various fields of research and industry1.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.


properties

IUPAC Name

3-(4-methoxyphenyl)propanethioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c1-12-9-5-2-8(3-6-9)4-7-10(11)13/h2-3,5-6H,4,7H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZHNPZMSWKUCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10633101
Record name 3-(4-Methoxyphenyl)propanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)propanethioic S-acid

CAS RN

34722-37-7
Record name 3-(4-Methoxyphenyl)propanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10633101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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